![molecular formula C19H24N6 B2895586 1-methyl-6-(4-methylpiperidin-1-yl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 887453-85-2](/img/structure/B2895586.png)
1-methyl-6-(4-methylpiperidin-1-yl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
The compound “1-methyl-6-(4-methylpiperidin-1-yl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidin-4-amine core, which is a type of heterocyclic compound . This core is substituted with a 1-methyl group, a 4-methylpiperidin-1-yl group, and an o-tolyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and substituents. The pyrazolo[3,4-d]pyrimidin-4-amine core itself is a bicyclic structure with a pyrazole ring fused to a pyrimidine ring .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the amine group could potentially make it a nucleophile, while the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the amine group could potentially make it a base, while the aromatic rings could contribute to its stability .Scientific Research Applications
Synthesis and Characterization
Researchers have developed efficient synthetic routes for producing pyrazolo[3,4-d]pyrimidin-4-amine derivatives, including methods like microwave irradiative cyclocondensation, which offers operational simplicity and increased safety for small-scale fast synthesis for biomedical screening (Han et al., 2009). These methods facilitate the exploration of their biological activities by providing access to a variety of structurally diverse compounds.
Antimicrobial and Antifungal Applications
Derivatives of pyrazolo[3,4-d]pyrimidin-4-amine have demonstrated significant antimicrobial and antifungal activities. For instance, the synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation against microbial strains have shown promising results, underscoring their potential as antimicrobial agents (Deohate & Palaspagar, 2020).
Antitubercular Activity
Novel hybrids of homopiperazine-pyrimidine-pyrazole, including derivatives of pyrazolo[3,4-d]pyrimidin-4-amine, have been synthesized and evaluated for their antitubercular activity. These compounds showed potent activity against Mycobacterium tuberculosis strains, highlighting their potential in the treatment of tuberculosis (Vavaiya et al., 2022).
Anticancer Properties
The synthesis and evaluation of pyrazolopyrimidines derivatives as anticancer agents have been a significant area of research. These compounds have demonstrated promising anticancer activities, suggesting their potential in the development of new therapeutic agents for cancer treatment (Rahmouni et al., 2016).
Future Directions
properties
IUPAC Name |
1-methyl-N-(2-methylphenyl)-6-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6/c1-13-8-10-25(11-9-13)19-22-17(15-12-20-24(3)18(15)23-19)21-16-7-5-4-6-14(16)2/h4-7,12-13H,8-11H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPIQRUWPWAOIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C)NC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-6-(4-methylpiperidin-1-yl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
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